7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Characterization and Synthetic Approaches
Research on structurally related compounds, such as isothiazolopyridines and pyrazolopyrimidines, reveals significant interest in their crystal and molecular structures. These studies provide insights into the molecular packing, hydrogen bonding, and π…π interactions that influence their properties and reactivity. Computational investigations further correlate geometrical and electronic parameters with potential biological actions, such as analgesic effects (Karczmarzyk & Malinka, 2008).
Pharmacological Properties
The modifications of pyrazolo[1,5-a]pyrimidin-7-ones have been explored for their anti-inflammatory properties, leading to the identification of compounds with high activity and better therapeutic indices than reference drugs. Notably, some derivatives are found devoid of ulcerogenic activity, suggesting potential for safer therapeutic applications (Auzzi et al., 1983).
Electrophilic Substitution Reactions
Studies on the synthesis and electrophilic substitutions of novel pyrazolopyrimidines highlight the versatility of these scaffolds in organic synthesis. The preparation of a new series of compounds through reactions with electrophilic reagents showcases the potential for generating diverse derivatives with varied substituents, which could be essential for developing new therapeutic agents (Atta, 2011).
Antihypertensive and Antiinflammatory Applications
Research on triazolopyrimidines, a related class of compounds, has shown promising antihypertensive activity in both in vitro and in vivo models. These studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new treatments for hypertension (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also been found to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system .
Mode of Action
Related compounds have been found to inhibit nlrp3 inflammasome activation by blocking nek7 binding to nlrp3 . This suggests that 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine might interact with its targets in a similar manner, leading to changes in cellular processes.
Result of Action
Related compounds have shown promising results in reducing inflammation and providing neuroprotection . They have also been found to exhibit significant inhibitory activity against cancer cell lines .
properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-3-22-9-11-23(12-10-22)18-13-15(2)21-19-17(14-20-24(18)19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPYLVRCHUUEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.